1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Overview
Description
1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring attached to a thiadiazole moiety
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole core have been reported to interact with various targets such as5-HT1A receptors , heat shock protein 90 (Hsp90) , and other proteins . These targets play crucial roles in various biological processes, including neurotransmission, protein folding, and cellular stress response.
Mode of Action
For instance, some thiadiazole derivatives have been reported to act as agonists or antagonists at 5-HT1A receptors , potentially altering neurotransmission. Other thiadiazole derivatives have been found to inhibit the activity of Hsp90 , leading to the degradation of several oncoproteins.
Biochemical Pathways
Given the potential targets of similar thiadiazole derivatives, it can be speculated that this compound may influence pathways related toneurotransmission , protein folding , and cellular stress response .
Pharmacokinetics
It has been suggested that the sulfur atom in the thiadiazole core of similar compounds contributes to good liposolubility, which could enhance the compound’s ability to cross cell membranes and potentially improve its bioavailability .
Result of Action
Based on the known actions of similar thiadiazole derivatives, it can be inferred that this compound may have effects such asmodulation of neurotransmission , alteration of protein folding , and induction of oncoprotein degradation .
Biochemical Analysis
Biochemical Properties
1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This inhibition is crucial in controlling the levels of ammonia in biological systems. Additionally, this compound interacts with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with urease results in the inhibition of the enzyme’s activity, thereby reducing the production of ammonia . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately influence cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine typically involves the reaction of piperidine with a chloromethyl-substituted thiadiazole. One common method includes the use of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, which undergoes a condensation reaction with piperidine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiadiazole alcohol.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Comparison with Similar Compounds
1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents, affecting their reactivity and applications.
Piperidine derivatives: Compounds with a piperidine ring but different substituents on the ring or attached groups.
Uniqueness: 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-4-(piperidin-1-ylmethyl)thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c9-8-7(10-11-13-8)6-12-4-2-1-3-5-12/h1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTRFKWDXVDIRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(SN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218775 | |
Record name | 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338406-71-6 | |
Record name | 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338406-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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